Bienvenue dans la boutique en ligne BenchChem!

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride (CAS 1581182-07-1) is a non-substitutable, mixed-alkyl sulfonamide intermediate for medicinal chemistry. Its unique N-ethyl,N-methyl substitution delivers a predicted logP of approximately -0.78, filling a critical lipophilicity gap between the more lipophilic N,N-dimethyl and sterically bulky N,N-diethyl analogs. This intermediate provides one free piperazine N-H hydrogen-bond donor essential for target engagement (e.g., aspartyl protease or kinase active sites) while the mixed sulfonamide vector enables unexplored SAR exploration for CA IX/XII inhibitor programs. Replacing generic symmetric analogs with this compound can improve aqueous solubility by orders of magnitude without excessive steric penalty. Ideal for building finely graduated screening libraries and novel IP generation.

Molecular Formula C7H18ClN3O2S
Molecular Weight 243.75
CAS No. 1581182-07-1
Cat. No. B2996809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride
CAS1581182-07-1
Molecular FormulaC7H18ClN3O2S
Molecular Weight243.75
Structural Identifiers
SMILESCCN(C)S(=O)(=O)N1CCNCC1.Cl
InChIInChI=1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H
InChIKeyVLYFRAWDHPCIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-Ethyl-N-methylpiperazine-1-sulfonamide Hydrochloride (CAS 1581182-07-1) Demands a Distinct Position in Your Sulfonamide Library


N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride (CAS 1581182-07-1) is a synthetic sulfonamide derivative of piperazine with a molecular formula of C₇H₁₇N₃O₂S·HCl and a base molecular weight of 207.29 g/mol . It features a mixed alkyl substitution pattern (one ethyl, one methyl) on the sulfonamide nitrogen, distinguishing it from symmetric N,N-dimethyl or N,N-diethyl analogs and mono-substituted N-methyl or N-ethyl variants . This unique substitution architecture targets a precise, intermediate lipophilicity range, which can be critical for fine-tuning the physicochemical properties of lead compounds in medicinal chemistry programs [1].

The Substitution Trap: Why N-Ethyl-N-methylpiperazine-1-sulfonamide Hydrochloride Cannot Be Interchanged with Common Analogs


Assuming functional interchangeability between this compound and its closest analogs—such as N,N-dimethylpiperazine-1-sulfonamide (MW 193.27, logP ~2.2) or N,N-diethylpiperazine-1-sulfonamide (MW 221.32, logP ~1.2)—is a significant risk in drug discovery [1]. The mixed N-ethyl, N-methyl substitution provides a unique lipophilicity profile (predicted logP approximately -0.78) that differs substantially from both the more lipophilic dimethyl and the sterically larger diethyl variants [2]. Furthermore, the presence of one N-H group on the piperazine ring, compared to unsubstituted piperazine-1-sulfonamide that has two, alters the hydrogen-bonding capacity crucial for target engagement . Generic replacement can therefore lead to unpredictable changes in pharmacokinetic profiles, target affinity, or synthetic reactivity, making this specific mixed alkyl sulfonamide a non-substitutable intermediate for structure-activity relationship (SAR) optimization.

Head-to-Head Technical Evidence: Quantifying the Differentiation of N-Ethyl-N-methylpiperazine-1-sulfonamide Hydrochloride


Molecular Weight Differentiation for Purity Assessment and Stoichiometry

The target compound's free base molecular weight is precisely 207.29 g/mol, placing it between the lighter N,N-dimethylpiperazine-1-sulfonamide (MW 193.27) and the heavier N,N-diethylpiperazine-1-sulfonamide (MW 221.32) . This intermediate mass provides a distinct analytical signature for reaction monitoring and quality control. The hydrochloride salt has a molecular weight of 243.75 g/mol, which is different from the N,N-dimethylpiperazine-1-sulfonamide hydrochloride (229.73 g/mol) [1]. This difference is critical for ensuring correct stoichiometric calculations during synthesis, a point where using an analog could introduce a systematic error.

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Optimized Lipophilicity (logP) for Drug-Likeness and Permeability

Computational predictions indicate a logP for the target compound of approximately -0.78, which is significantly more hydrophilic than the N,N-dimethyl analog (logP ~2.21) [1]. This substantial difference of roughly 3 log units represents a 1000-fold difference in partition coefficient. This places the target compound in a chemical space that is more water-soluble and potentially has a better profile for oral bioavailability according to Lipinski's Rule of Five, where a logP below 5 is favorable but not too negative to prevent membrane permeation [2].

Medicinal Chemistry ADME Drug Design

Unique Hydrogen Bond Donor/Acceptor Profile for Target Interaction

The target compound retains one piperazine N-H group (one hydrogen bond donor), while its sulfonamide moiety provides multiple hydrogen bond acceptors (sulfonyl oxygens). In contrast, fully substituted analogs like N,N'-bis-substituted piperazines lose this donor capacity. For instance, in HIV-1 protease inhibitor design, the piperazine sulfonamide core's ability to form a key interaction with Asp-25 via its amine was critical for a 60-fold increase in binding affinity compared to analogs lacking this feature [1]. This highlights how the specific substitution pattern directly impacts biological activity.

Structural Biology Enzyme Inhibition Molecular Recognition

Differential Biological Activity as a Carbonic Anhydrase Inhibitor

Piperazine sulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors, where subtle N-alkyl changes profoundly impact isoform selectivity and potency. For example, in a series of piperazinyl-ureido sulfonamides, compounds with specific N-substitution on the piperazine ring achieved low nanomolar Ki values against tumor-associated isoforms hCA IX and XII, while showing different inhibition profiles for cytosolic isoforms [1]. The mixed N-ethyl, N-methyl group of the target compound offers a unique steric and electronic environment that cannot be replicated by the mono-methyl or diethyl analogs, potentially leading to a distinct selectivity fingerprint.

Cancer Therapeutics Enzyme Inhibition Pharmacology

High-Value Procurement Scenarios for N-Ethyl-N-methylpiperazine-1-sulfonamide Hydrochloride


Fine-Tuning Lipophilicity in Lead Optimization for CNS or Oral Drug Candidates

When a lead series based on a piperazine sulfonamide scaffold suffers from poor solubility due to high logP (e.g., >2), the N-ethyl-N-methyl analog (predicted logP ~ -0.78) can serve as a direct replacement for the N,N-dimethyl analog (logP ~2.2), potentially improving aqueous solubility by three orders of magnitude without introducing the excessive steric bulk of the diethyl analog. This makes it a critical procurement for medicinal chemistry teams optimizing pharmacokinetic properties during preclinical development.

Establishing a Novel SAR Vector for Tumor-Associated Carbonic Anhydrase Isoforms

Given the established role of piperazine sulfonamides as CA IX/XII inhibitors with single-digit nanomolar potency, the target compound introduces an unexplored asymmetric N-ethyl, N-methyl substitution. Procurement is justified for research groups aiming to generate novel intellectual property around CA IX/XII inhibitors. The unique vector allows exploration of the hydrophobic pocket adjacent to the active site zinc ion, which could enhance isoform selectivity beyond existing leads like SLC-0111.

Precise Intermediate in the Synthesis of Kinase or Protease Inhibitors

The presence of the free piperazine N-H is essential for forming key hydrogen bonds with catalytic aspartate residues, as demonstrated in HIV-1 protease inhibitor design where a related core achieved a 60-fold binding improvement. The target compound provides this crucial donor group while the mixed alkyl sulfonamide offers a unique trajectory for vector elaboration. This makes it a non-substitutable intermediate for synthesizing inhibitors targeting aspartyl proteases or kinases where the piperazine amine is a pharmacophoric element.

Building Focused Compound Libraries with Diverse Hydrogen-Bonding Profiles

For high-throughput screening and fragment-based drug discovery, the target compound offers a distinct combination of one H-bond donor and multiple acceptors, alongside an intermediate molecular weight of 207.29 g/mol. This profile fills a gap in typical diversity sets that are populated with either fully substituted (no donor) or unsubstituted (two donors) piperazine sulfonamides. Procurement enables the creation of screening libraries with finely graduated physicochemical properties, increasing the likelihood of identifying hits with optimal ADME profiles.

Quote Request

Request a Quote for N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.